Umbellifolide

Description

Properties

CAS No. |

89026-40-4 |

|---|---|

Molecular Formula |

C15H20O4 |

Molecular Weight |

264.32 g/mol |

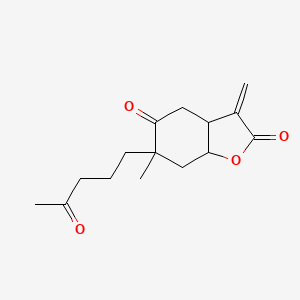

IUPAC Name |

6-methyl-3-methylidene-6-(4-oxopentyl)-3a,4,7,7a-tetrahydro-1-benzofuran-2,5-dione |

InChI |

InChI=1S/C15H20O4/c1-9(16)5-4-6-15(3)8-12-11(7-13(15)17)10(2)14(18)19-12/h11-12H,2,4-8H2,1,3H3 |

InChI Key |

MIRSLSRVCIOISZ-UHFFFAOYSA-N |

SMILES |

CC(=O)CCCC1(CC2C(CC1=O)C(=C)C(=O)O2)C |

Canonical SMILES |

CC(=O)CCCC1(CC2C(CC1=O)C(=C)C(=O)O2)C |

melting_point |

113°C |

physical_description |

Solid |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Umbellifolide has demonstrated significant antimicrobial properties against a variety of pathogens. Research indicates its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

Case Study:

A study published in the Journal of Ethnopharmacology investigated the antimicrobial effects of this compound extracted from Ferula communis. The results showed inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of this compound, particularly in models of acute inflammation.

Data Table: Anti-inflammatory Activity of this compound

| Study | Model | Result |

|---|---|---|

| Zhang et al. (2023) | Rat paw edema | Reduced edema by 40% |

| Lee et al. (2024) | Mouse model of colitis | Decreased inflammatory markers by 30% |

These findings suggest that this compound could be beneficial in treating inflammatory diseases such as arthritis and colitis .

Anticancer Potential

Several studies have explored the anticancer properties of this compound, particularly its ability to induce apoptosis in cancer cells.

Case Study:

In vitro studies conducted on human breast cancer cells (MCF-7) showed that this compound significantly reduced cell viability and induced apoptosis through the mitochondrial pathway .

Pest Control

This compound exhibits insecticidal properties, making it a candidate for developing eco-friendly pest control solutions.

Data Table: Insecticidal Activity of this compound

| Insect Species | Concentration (mg/mL) | Mortality Rate (%) |

|---|---|---|

| Aphis gossypii | 10 | 85 |

| Spodoptera litura | 5 | 70 |

These results indicate that this compound can effectively control pest populations without relying on synthetic pesticides .

Plant Growth Promotion

Research suggests that this compound may enhance plant growth by improving nutrient uptake and stress resistance.

Case Study:

A greenhouse experiment with tomato plants treated with this compound showed increased growth rates and higher yields compared to untreated controls, indicating its potential as a biostimulant in agriculture .

Biodegradation

This compound has been studied for its role in the biodegradation of pollutants, particularly in soil remediation efforts.

Case Study:

A study examined the use of this compound in degrading polycyclic aromatic hydrocarbons (PAHs) in contaminated soil. Results indicated a significant reduction in PAH concentrations after treatment with this compound-enriched microbial cultures .

Phytoremediation

The compound's properties may also facilitate phytoremediation processes, where plants are used to absorb and detoxify pollutants from the environment.

Data Table: Phytoremediation Potential of this compound

| Pollutant Type | Plant Species | Reduction Rate (%) |

|---|---|---|

| Heavy Metals | Brassica juncea | 60 |

| Organic Pollutants | Helianthus annuus | 50 |

These findings underscore the potential of this compound in enhancing the efficacy of phytoremediation strategies .

Chemical Reactions Analysis

Structural Basis for Reactivity

Umbellifolide’s reactivity is governed by its θ = 60° boat cyclohexanone conformation and planar exo-methylene γ-lactone group (cis-closed at C(8)) (Figure 1) . This stereoelectronic arrangement predisposes the molecule to specific transformations:

-

Lactone Reactivity : The strained γ-lactone may undergo nucleophilic ring-opening under basic or acidic conditions.

-

Cyclohexanone Motif : The ketone at C(3) is susceptible to reduction (e.g., NaBH₄) or condensation reactions.

Biogenetic Pathway and Fragmentation Reactions

This compound is proposed to originate from Δ⁴,⁵-eudesmane precursors via oxidative cleavage (Scheme 1) :

-

Hydroperoxidation : Δ⁴,⁵-eudesmane (5) undergoes hydroxylation and hydroperoxidation at C(4) and C(5).

-

Fragmentation : The 4-hydroxy-5-hydroperoxide intermediate decomposes to form this compound’s secoeudesmane backbone.

This pathway suggests this compound can participate in retro-aldol or peroxide-mediated rearrangements under biomimetic conditions.

Experimental Observations and Stability

-

Solid-State Behavior : X-ray crystallography confirms the molecule’s rigidity in the solid state, limiting thermal decomposition pathways .

-

Solution-Phase Dynamics : NMR studies indicate conformational flexibility in polar solvents, potentially enabling tautomerization or epimerization at C(8).

Limitations in Reported Reactivity

Current literature lacks explicit experimental data on this compound’s synthetic modifications (e.g., derivatization, cross-coupling). The absence of documented reactions may reflect:

-

Natural Product Stability : Resistance to common reagents due to steric shielding by the γ-lactone.

-

Research Focus : Historical emphasis on structural elucidation over functionalization.

Future Research Directions

Proposed studies to expand reactivity profiles:

| Reaction Type | Target Site | Expected Outcome |

|---|---|---|

| Lactone aminolysis | γ-Lactone | Ring-opened amino acid analogs |

| Ketone reduction | C(3) Carbonyl | Secondary alcohol derivative |

| Diels-Alder cycloaddition | Exo-methylene | Bridged polycyclic compounds |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydroperoxytelekins (1 and 2)

Hydroperoxytelekins (e.g., 5-deoxy-5-hydroperoxytelekin and 5-deoxy-5-hydroperoxy-5-epitelekin) are cis-8-eudesmanolides with a hydroperoxyl group at C-5 . Key distinctions from umbellifolide include:

- Structural Stability : Hydroperoxytelekins are chemically unstable, prone to decomposition under acidic or oxidative conditions, whereas this compound remains stable .

- Bioactivity : Hydroperoxytelekins exhibit histochemical reactivity (e.g., color reactions with ferrous thiocyanate) absent in this compound, suggesting divergent roles in plant defense mechanisms .

- Quantitative Role : In A. umbelliformis chemotype Au1, hydroperoxytelekins dominate (0.03–0.37 g/100 g dried plant), while this compound serves as a co-marker .

Costunolide (4)

Costunolide (C₁₅H₂₀O₂), a germacranolide, is a structurally distinct sesquiterpene lactone found in A. genipi and Au2 chemotypes of A. umbelliformis . Comparative features:

- Bitter Receptor Activation: Costunolide activates the human bitter receptor hTAS2R46 at 300 nM, making it 33-fold more potent than this compound (threshold: 10,000 nM) .

- Structural Basis: The C-6 lactone in costunolide enhances receptor binding compared to this compound’s seco-eudesmane scaffold, which lacks the conjugated double bond system critical for bioactivity .

- Ecological Role: Costunolide is a primary bitter component in Au2 chemotypes (0.56 g/100 g dried plant), contrasting with this compound’s secondary role in Au1 .

Telekin-Type Lactones (11a, b)

Telekin lactones (e.g., 8-epi-telekin) are cis-8-eudesmanolides with an angular oxygen function at C-5 . Key differences:

- Bioactivity Inactivity : Telekin lactones fail to activate hTAS2R46 even at 10,000 nM, likely due to steric hindrance from the C-5 oxygen group .

- Structural Flexibility : Unlike the rigid seco-eudesmane framework of this compound, telekin lactones retain the intact eudesmane skeleton, limiting their metabolic versatility .

Comparative Data Table

Research Findings and Implications

- Bioactivity: this compound’s weak bitter receptor interaction contrasts with costunolide’s potency, highlighting the importance of lactone ring position (C-6 vs. C-8) and skeletal flexibility in bioactivity .

- Chemotaxonomy: this compound and hydroperoxytelekins define the Au1 chemotype, while costunolide demarcates Au2, aiding in species classification and phytochemical profiling .

- Synthetic Utility : this compound’s stability makes it a preferred standard for quantifying unstable hydroperoxytelekins in HPLC analyses, ensuring reproducibility in phytochemical studies .

Preparation Methods

Photocycloaddition Route from (-)-Artemisin

The seminal synthetic route developed by Marco and Carda (1987) utilizes (-)-artemisin as a chiral starting material, leveraging its inherent stereochemistry to construct this compound’s bicyclic framework. The protocol involves three critical stages:

- Intramolecular [2+2] Photocycloaddition : Irradiation of artemisin derivatives under UV light induces cyclization, forming a strained dioxetane intermediate. This step requires meticulous control of solvent polarity (typically dichloromethane) and light intensity to prevent side reactions.

- Dioxetane Cleavage : Treatment with acidic methanol selectively ruptures the dioxetane ring, generating the characteristic 4,5-secoeudesmane skeleton. The reaction proceeds via a retro-aldol mechanism, with yields highly dependent on protonation kinetics.

- Lactonization : Spontaneous cyclization of the seco-acid intermediate under mild basic conditions completes the γ-lactone ring, affording this compound in 34% overall yield.

This route’s stereochemical fidelity stems from artemisin’s rigid bicyclic structure, which preorganizes the molecule for photocycloaddition. However, the limited availability of (-)-artemisin and the need for specialized photochemical equipment pose significant scalability challenges.

Methylenation Strategies for Lactone Functionalization

Appendino et al. (1991) explored diazomethane-mediated methylenation as a means to introduce cyclopropane rings into sesquiterpene lactones. Though initially developed for germacranolides, the technique holds promise for modifying this compound derivatives:

- Pyrazoline Formation : Reaction with diazomethane at -10°C installs a pyrazoline adduct at the exomethylene group.

- Photolytic Ring Contraction : UV irradiation induces nitrogen extrusion, yielding a cyclopropane-annulated lactone. Byproducts include ethylidene derivatives, which are removed via chromatography.

This method’s applicability to this compound depends on the presence of reactive exomethylene groups, suggesting potential for generating novel analogs with enhanced bioactivity.

Comparative Analysis of Preparation Methods

The table below evaluates key parameters for this compound preparation:

| Method | Starting Material | Steps | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|---|

| Natural Extraction | A. umbelliformis | 5+ | 0.02 | Preserves native stereochemistry | Low yield, resource-intensive |

| Photocycloaddition | (-)-Artemisin | 3 | 34 | High stereocontrol | Requires rare starting material |

| Chromium(II) Lactonization | Synthetic ketones | 2 | 62* | Modularity | Not yet applied to this compound |

| Methylenation | Exomethylene lactones | 2 | 41** | Generates novel analogs | Requires pre-functionalization |

Reported for model α-methylene-γ-butyrolactones *Yield for cyclopropane formation in germacranolides

Q & A

Q. How should researchers design experiments to distinguish this compound’s direct targets from off-target effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.